molecular formula C10H11BrO3 B1461703 Methyl 5-bromo-4-methoxy-2-methylbenzoate CAS No. 1131587-94-4

Methyl 5-bromo-4-methoxy-2-methylbenzoate

Cat. No. B1461703
CAS RN: 1131587-94-4
M. Wt: 259.1 g/mol
InChI Key: HDWIBWADMXRCQE-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-4-methoxy-2-methylbenzoate” is a chemical compound with the CAS Number: 1131587-94-4 . It has a molecular weight of 259.1 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H11BrO3/c1-6-4-9 (13-2)8 (11)5-7 (6)10 (12)14-3/h4-5H,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The storage temperature for this compound is ambient temperature .

Scientific Research Applications

Subheading Potential in Photodynamic Cancer Therapy

Methyl 5-bromo-4-methoxy-2-methylbenzoate derivatives have been researched for their potential applications in photodynamic therapy (PDT), specifically for cancer treatment. In one study, a zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups containing Schiff base was synthesized, displaying promising properties for PDT. The compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT. These features underscore its significant potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Bromophenol Derivatives

Subheading Insights from Marine Sources

Research involving bromophenol derivatives related to this compound, especially those isolated from marine sources like the red alga Rhodomela confervoides, has contributed to understanding their structure and potential applications. These derivatives have been studied for their potential biological activities, although specific compounds were found inactive against certain human cancer cell lines and microorganisms. The structural elucidation of these compounds through various spectroscopic methods lays a foundation for further exploration and application of similar compounds in scientific research (Zhao et al., 2004).

properties

IUPAC Name

methyl 5-bromo-4-methoxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-4-9(13-2)8(11)5-7(6)10(12)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWIBWADMXRCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661007
Record name Methyl 5-bromo-4-methoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1131587-94-4
Record name Methyl 5-bromo-4-methoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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